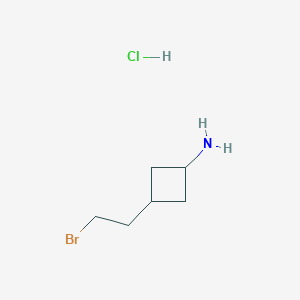

3-(2-bromoethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers

Description

3-(2-Bromoethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine featuring a bromoethyl substituent at the 3-position and an amine hydrochloride group at the 1-position. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutane ring and/or the bromoethyl chain. The bromoethyl group acts as a reactive site for nucleophilic substitution, making the compound a versatile intermediate in pharmaceutical synthesis (e.g., for β-adrenergic analogs or kinase inhibitors) . Its diastereomeric nature complicates purification but may enhance biological activity profiles due to stereochemical diversity.

Properties

IUPAC Name |

3-(2-bromoethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXRKTHWTFTFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CCBr.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through a [2+2] cycloaddition reaction of ethylene with a suitable diene.

Bromoethyl Substitution: The cyclobutane ring is then subjected to a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group.

Amination: The bromoethyl-substituted cyclobutane is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The amine group can undergo oxidation to form imines or reduction to form secondary amines.

Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

Oxidation Products: Imines and oximes are common oxidation products.

Reduction Products: Secondary amines are typical reduction products.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a cannabinoid receptor ligand. Research indicates that compounds similar to 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride can selectively target cannabinoid receptors (CB1 and CB2), which are crucial in pain management and neuroprotection. Specifically, CB2 receptor modulators have shown promise in preclinical models for treating nociceptive and neuropathic pain without the adverse effects associated with CB1 receptor activation .

Therapeutic Uses

The therapeutic applications extend to treating inflammatory disorders, neurological conditions, and cancers. The ability to modulate immune responses through cannabinoid receptors positions this compound as a candidate for developing novel analgesics and anti-inflammatory drugs .

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride can involve various methodologies, including crystallization-induced diastereomer transformations (CIDT). This method allows for the isolation of high-purity diastereomers, which is crucial for ensuring the efficacy and safety of pharmaceutical compounds . The CIDT process has been optimized over the years, leading to improved yields and purities.

Reactivity and Functionalization

The presence of the bromoethyl group provides opportunities for further functionalization. This can lead to the development of derivatives with enhanced biological activity or altered pharmacokinetic properties. Such modifications can be pivotal in tailoring compounds for specific therapeutic targets.

Materials Science

Polymeric Applications

Research into the polymerization of compounds like 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride has revealed its potential use in creating new materials. The compound can serve as a monomer or cross-linking agent in the synthesis of polymers with desirable mechanical properties. These materials could find applications in coatings, adhesives, or biomedical devices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

The structural and functional attributes of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride are compared below with analogous compounds from recent literature. Key differences include core ring systems, substituents, stereochemical complexity, and biological activity.

Table 1: Comparative Analysis of Cyclobutane/Bromoethyl Derivatives

*Calculated molecular weight based on formula C₆H₁₁BrClN.

Key Insights from Comparisons

- Cyclopropane derivatives (e.g., 1-(3-bromophenyl)cycloprop-2-ene-1-carboxamide, ) exhibit even greater strain but lack the stereochemical complexity of cyclobutane diastereomers .

- Substituent Effects: Bromoethyl groups (target compound, ) serve as superior leaving groups compared to chloroethyl analogs (), enabling faster nucleophilic substitutions . Fluorinated ethers () enhance metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs .

Diastereomer-Specific Properties :

- Biological Activity: Thiopyrimidinones () with diethylaminoethylthio groups exhibit Gram-positive antibacterial activity (MIC: 2–8 µg/mL), suggesting that the target compound’s bromoethylamine moiety could be tailored for similar applications .

Biological Activity

3-(2-bromoethyl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

- Chemical Formula : CHBrN·HCl

- Molecular Weight : 201.52 g/mol

- Structure : The compound features a cyclobutane ring substituted with a bromoethyl group and an amine functional group.

Research indicates that compounds with similar structures can interact with various biological targets, including:

- Neurotransmitter receptors : Potential modulation of neurotransmission pathways.

- Enzymatic inhibition : Inhibition of specific enzymes related to disease processes.

- Cellular signaling pathways : Influence on pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride has been evaluated in several studies. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Showed significant inhibition of viral replication in vitro. IC50 values were determined using a luminescence-based assay. |

| Study 2 | Cytotoxicity | MTT assays indicated cytotoxic effects on cancer cell lines, with calculated CC50 values demonstrating dose-dependent responses. |

| Study 3 | Enzyme Inhibition | Identified as an inhibitor of specific kinases involved in cancer signaling pathways, leading to reduced cell viability. |

Case Study 1: Antiviral Efficacy

In a study conducted on HEK293 cells infected with Western Equine Encephalitis Virus (WEEV), the compound demonstrated antiviral properties. The researchers found that treatment with varying concentrations resulted in a marked decrease in viral replication, with an IC50 value indicating effective potency against the virus .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the compound's cytotoxicity using MTT assays on BSR cells. The results indicated that the compound significantly reduced cell viability at higher concentrations, suggesting potential applications in cancer therapy . The calculated CC50 values provided insights into the compound's safety profile and therapeutic index.

Case Study 3: Mechanistic Insights into Enzyme Inhibition

A detailed study explored the mechanism by which 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride inhibits specific kinases. The findings suggested that the compound binds competitively to the active site, preventing substrate access and leading to decreased kinase activity . This inhibition was linked to downstream effects on cellular proliferation.

Q & A

Basic Research Questions

Q. How can diastereomers of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride be effectively separated and quantified?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) under isocratic conditions (e.g., hexane:isopropanol 90:10 with 0.1% trifluoroacetic acid) is recommended for baseline separation. Confirm purity via -NMR integration of diastereomer-specific proton signals (e.g., cyclobutane ring protons) . For quantification, combine HPLC with UV detection (λ = 254 nm) and calibrate using isolated diastereomer standards.

Q. What synthetic routes are reported for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via alkylation of cyclobutan-1-amine with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF) at 50–60°C. Optimize yields by:

- Using a 1.2:1 molar ratio of dibromoethane to amine to minimize side reactions.

- Adding KI as a catalyst to enhance bromide displacement efficiency.

- Quenching with HCl in diethyl ether to precipitate the hydrochloride salt. Reference structural analogs in cyclobutane amine synthesis for reaction condition adjustments .

Q. What safety protocols are critical when handling this bromoethyl-containing compound?

- Methodological Answer : Conduct all reactions in a fume hood with nitrile gloves and lab coats. In case of skin contact, wash immediately with 10% sodium thiosulfate solution to neutralize bromide reactivity. Store the compound in amber vials under inert gas (N/Ar) at –20°C to prevent degradation. Refer to bromoalkyl safety guidelines for spill management .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported stability data under varying pH and temperature?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–10) at 40°C, 60°C, and 25°C. Monitor degradation via UPLC-MS every 24 hours. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Conflicting data may arise from differences in diastereomer ratios; include diastereomeric purity as a variable in analysis .

Q. What strategies mitigate epimerization during synthesis to preserve diastereomeric integrity?

- Methodological Answer :

- Avoid prolonged heating (>60°C) during alkylation to prevent thermal racemization.

- Use low-polarity solvents (e.g., toluene) to stabilize transition states.

- Introduce bulky counterions (e.g., tosylate) during salt formation to sterically hinder epimerization. Validate purity via -NMR to detect epimerization-induced shifts in cyclobutane carbons .

Q. How can the absolute configuration of each diastereomer be determined experimentally?

- Methodological Answer : Employ X-ray crystallography of single crystals grown via slow evaporation in ethanol/water (1:1). Alternatively, use Mosher’s method: derivatize the amine with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze -NMR chemical shift differences in the diastereomeric esters .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Divergent reactivity may stem from diastereomer-specific steric effects. Design competition experiments using standardized nucleophiles (e.g., NaN, KSCN) in DMSO at 25°C. Monitor reaction rates via -NMR or LC-MS. Correlate results with computational modeling (DFT) of transition-state geometries for each diastereomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.